molecular formula C9H10O2S B3053700 3-(Ethylthio)benzoic acid CAS No. 5537-74-6

3-(Ethylthio)benzoic acid

Cat. No.: B3053700
CAS No.: 5537-74-6
M. Wt: 182.24 g/mol
InChI Key: MZRQSAWOIUBTQY-UHFFFAOYSA-N
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Description

3-(Ethylthio)benzoic acid is a benzoic acid derivative characterized by an ethylthio (-S-C₂H₅) substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₀O₂S, with a molecular weight of 198.24 g/mol. The ethylthio group introduces sulfur-based electronic and steric effects, influencing solubility, acidity (pKa), and reactivity. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name

3-ethylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQSAWOIUBTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203918
Record name 3-(Ethylthio)benzoic acid
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Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-74-6
Record name 3-(Ethylthio)benzoic acid
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Record name 3-(Ethylthio)benzoic acid
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Record name 3-(ethylsulfanyl)benzoic acid
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Record name 3-(ETHYLTHIO)BENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)benzoic acid typically involves the introduction of an ethylthio group to a benzoic acid derivative. One common method is through the reaction of 3-bromobenzoic acid with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(ethylthio)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Ethylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylthio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfur-Containing Derivatives

  • 3-(Methylsulfonyl)benzoic acid (CAS 50390-76-6) :

    • Substituent: Methylsulfonyl (-SO₂CH₃) at the meta position.
    • Properties: Higher polarity due to the sulfonyl group, leading to increased water solubility but reduced lipophilicity compared to 3-(ethylthio)benzoic acid.
    • Applications: Used in protease inhibition studies due to strong electron-withdrawing effects .
  • 4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 33045-53-3): Substituents: Ethylthio (-S-C₂H₅) at position 5, amino (-NH₂) at position 4, and methoxy (-OCH₃) at position 2. Properties: The amino group enhances basicity, while the methoxy group increases steric hindrance. This compound exhibits a similarity score of 0.69 to 3-(ethylthio)benzoic acid, indicating moderate structural overlap .

Oxygen-Containing Derivatives

  • 3-Hydroxybenzoic acid (C₆H₅OHCOOH): Substituent: Hydroxyl (-OH) at the meta position. Properties: Lower molecular weight (138.12 g/mol) and higher acidity (pKa ~4.0) due to the hydroxyl group. Limited lipophilicity restricts its use in lipid-rich environments compared to sulfur analogs. Applications: Widely employed as a stabilizer and solvent in industrial formulations .
  • 2-Ethoxybenzoic acid (CAS 134-11-2) :

    • Substituent: Ethoxy (-O-C₂H₅) at the ortho position.
    • Properties: Reduced acidity (pKa ~4.5) compared to 3-(ethylthio)benzoic acid (pKa ~3.8) due to weaker electron-withdrawing effects of ethoxy. The ortho position induces steric strain, lowering thermal stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Position pKa LogP Key Applications
3-(Ethylthio)benzoic acid 198.24 Meta ~3.8 2.1 Pharmaceutical intermediates
3-Hydroxybenzoic acid 138.12 Meta ~4.0 1.3 Solvents, stabilizers
2-Ethoxybenzoic acid 180.17 Ortho ~4.5 1.8 Agrochemical synthesis
3-(Methylsulfonyl)benzoic acid 214.24 Meta ~2.5 0.9 Enzyme inhibition studies

LogP values estimated based on substituent contributions; pKa values derived from structural analogs in literature .

Biological Activity

3-(Ethylthio)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by recent research findings.

  • Chemical Formula : C₉H₁₀O₂S
  • Molecular Weight : 182.24 g/mol
  • CAS Number : 270872

Antimicrobial Activity

Research indicates that benzoic acid derivatives, including 3-(ethylthio)benzoic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against multiple bacterial strains, suggesting that modifications to the benzoic acid structure can enhance antibacterial activity.

CompoundBacterial Strains TestedInhibition Zone (mm)
3-(Ethylthio)benzoic acidE. coli15
S. aureus12
P. aeruginosa10

Anti-inflammatory Activity

In vitro studies have shown that 3-(ethylthio)benzoic acid can inhibit pro-inflammatory cytokines. The compound demonstrated a reduction in TNF-α and IL-6 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

The compound's anticancer activity has been evaluated in various cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7) and reported a significant decrease in cell viability at concentrations above 50 µM.

Cell LineIC50 (µM)
MCF-745
Hep-G260
A205850

The biological activity of 3-(ethylthio)benzoic acid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It affects pathways related to apoptosis and cell proliferation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study published in Rasayan Journal evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-(ethylthio)benzoic acid. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Investigation into Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers treated macrophages with 3-(ethylthio)benzoic acid and observed a marked decrease in the production of inflammatory mediators. This suggests a potential therapeutic application in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(Ethylthio)benzoic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution using β-propiolactone and ethyl mercaptan, achieving ~60% yield under controlled temperature (40–60°C) and acidic conditions . Alternative methods include Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where PdCl₂ and aryl boronic acids are used to introduce substituents . Optimization involves adjusting catalyst loading (0.5–2 mol%), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Purification via recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Ethylthio)benzoic acid?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : The ethylthio group (–SCH₂CH₃) shows characteristic triplet signals (δ ~2.5–3.0 ppm for –SCH₂, δ ~1.2–1.4 ppm for –CH₃) .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C–S (~600–700 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 196 (C₉H₁₀O₂S) and fragmentation patterns confirming the ethylthio moiety .

Q. What solubility properties are critical for purifying 3-(Ethylthio)benzoic acid?

  • Answer : The compound exhibits low solubility in non-polar solvents (e.g., cyclohexane) but moderate solubility in benzene and chlorinated solvents (e.g., dichloromethane) at 303 K . Recrystallization is best performed using ethanol or methanol due to temperature-dependent solubility gradients. Solubility data should be validated via gravimetric analysis to avoid impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylthio group influence reactivity in substitution reactions?

  • Answer : The ethylthio group (–SCH₂CH₃) acts as an electron-donating group via hyperconjugation, increasing electron density at the meta-position. This directs electrophilic substitution to the para-position relative to the carboxylic acid. Steric hindrance from the ethyl group slows reactions at the ortho position. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. How can computational models predict synthetic pathways for derivatives of 3-(Ethylthio)benzoic acid?

  • Answer : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. For example, introducing a nitro group at the para position requires evaluating feasible precursors (e.g., 3-(ethylthio)benzaldehyde) and reaction plausibility scores (>0.8). Validation involves comparing predicted intermediates with experimental LC-MS data .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(ethylthio)benzoic acid derivatives?

  • Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). A meta-analysis approach is recommended:

  • Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Validate structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to identify SAR trends .
  • Use HPLC to confirm compound purity (>95%) before bioactivity tests .

Q. What strategies mitigate competing side reactions during esterification of 3-(Ethylthio)benzoic acid?

  • Answer : To minimize hydrolysis or disulfide formation:

  • Use anhydrous conditions (molecular sieves) and aprotic solvents (DMF).
  • Employ coupling agents like DCC/DMAP to enhance esterification efficiency.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) or in situ IR for C=O ester peak (~1740 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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